molecular formula C20H24N2O4S B2843882 N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1797720-14-9

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2843882
CAS No.: 1797720-14-9
M. Wt: 388.48
InChI Key: PJHNLOVFHZVFEI-UHFFFAOYSA-N
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Description

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzofuran moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the benzofuran moiety, and the sulfonamide group. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Benzofuran Moiety: The benzofuran ring is often synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.

    Coupling Reactions: The piperidine and benzofuran moieties are coupled using suitable coupling agents and conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzofuran rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a piperidine ring, a benzofuran moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-18-8-11-22(12-9-18)17-4-2-16(3-5-17)21-27(23,24)19-6-7-20-15(14-19)10-13-26-20/h2-7,14,18,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHNLOVFHZVFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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